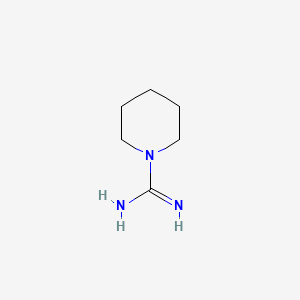

Piperidine-1-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUYRYYUKNNNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276834 | |

| Record name | Piperidine-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4705-39-9 | |

| Record name | Piperidine-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Piperidine-1-carboximidamide from O-Methylisourea Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of piperidine-1-carboximidamide, a valuable building block in medicinal chemistry, from O-methylisourea sulfate. The synthesis involves a well-established guanidinylation reaction, offering a reliable route to this substituted guanidine.

Reaction Principle

The synthesis of this compound from O-methylisourea sulfate and piperidine is a nucleophilic substitution reaction. The piperidine acts as a nucleophile, attacking the electrophilic carbon atom of the O-methylisourea. This leads to the displacement of the methoxy group and the formation of a C-N bond, resulting in the desired guanidine derivative. The reaction is typically carried out in the presence of a base to neutralize the sulfate counter-ion.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below, based on a published procedure.[1][2]

Materials:

-

O-Methylisourea sulfate

-

Piperidine

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Acetonitrile

Procedure:

-

Synthesis of 1-Piperidine-carboxamidinium sulfate (I):

-

Synthesis of this compound:

-

A solution of 5.0 g (14 mmol) of 1-piperidine-carboxamidinium sulfate (I) in 50 ml of water is prepared.

-

A solution of 1.2 g (30 mmol) of sodium hydroxide dissolved in 25 ml of water is added dropwise to the solution of (I) under ice cooling.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The aqueous phase is then extracted with diethyl ether.

-

The combined organic phases are dried over sodium sulfate.

-

The solvent is evaporated to yield this compound as a colorless solid.[1]

-

Purification:

-

Colorless single crystals suitable for X-ray analysis can be obtained by storing a saturated acetonitrile solution of the crude product at 0°C.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield of this compound | 84% | [1] |

| Molar Mass (C₆H₁₃N₃) | 127.19 g/mol | [1] |

Characterization Data

¹H NMR (500 MHz, CD₃CN/TMS): [1]

-

δ = 1.60–1.64 ppm (m, 6 H, –CH₂)

-

δ = 3.38–3.42 ppm (m, 4 H, –CH₂)

-

δ = 5.85 ppm (s, 1 H, –NH)

-

δ = 6.19 ppm (s, 2 H, –NH₂)

¹³C NMR (125 MHz, CD₃CN/TMS): [1]

-

δ = 23.2 ppm (–CH₂)

-

δ = 24.7 ppm (–CH₂)

-

δ = 46.5 ppm (–CH₂)

-

δ = 157.4 ppm (C═N)

Bond Lengths in the CN₃ unit: [1][2][3]

-

C=N: 1.3090 (17) Å

-

C–NH₂: 1.3640 (17) Å

-

C–N (piperidine): 1.3773 (16) Å

-

N(H₂) –C–N(piperidine): 116.82 (12)°

-

N(imine)–C–N(piperidine): 119.08 (11)°

-

N(imine)–C–N(H₂): 124.09 (11)°

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction mechanism for guanidinylation.

References

Unveiling the Structural Nuances of Piperidine-1-carboximidamide: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperidine-1-carboximidamide, a guanidine derivative with potential applications in areas such as CO2 capture.[1] This document summarizes key crystallographic data, details the experimental protocols for its synthesis and crystal growth, and presents a visual workflow of the structure determination process. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and application of guanidine compounds and for professionals in the field of drug development.

Crystallographic Data Summary

The crystal structure of this compound (C₆H₁₃N₃) has been determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the monoclinic space group P2₁/n.[3] A comprehensive summary of the key crystallographic and structural parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₁₃N₃ |

| Formula Weight | 127.19 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 5.3369 (2) Å |

| b | 12.0084 (5) Å |

| c | 10.9999 (5) Å |

| α | 90° |

| β | 98.693 (2)° |

| γ | 90° |

| Volume | 696.51 (5) ų |

| Z | 4 |

| Density (calculated) | 1.213 Mg/m³ |

| Absorption Coefficient | 0.08 mm⁻¹ |

| F(000) | 280 |

| Refinement | |

| R-factor | 0.045 |

| wR factor | 0.112 |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| C1–N1 | 1.3090 (17) |

| C1–N2 | 1.3640 (17) |

| C1–N3 | 1.3773 (16) |

Note: The C1–N1 bond exhibits significant double-bond character.[1]

Table 3: Selected Bond Angles

| Angle | Value (°) |

| N2–C1–N3 | 116.82 (12) |

| N1–C1–N3 | 119.08 (11) |

| N1–C1–N2 | 124.09 (11) |

Note: The geometry around the central carbon atom (C1) deviates from an ideal trigonal-planar geometry.[1][2]

Table 4: Hydrogen Bond Geometry

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| N2–H21···N1 | 0.94 (2) | 2.15 (2) | 3.090 (1) | 177 (1) |

| N2–H22···N1 | 0.94 (2) | 2.15 (2) | 3.090 (1) | 177 (1) |

Note: In the crystal, molecules are linked by N—H···N hydrogen bonds, forming a two-dimensional network.[1][2] The imine hydrogen atom is not involved in this hydrogen bonding system.[1]

Molecular and Crystal Structure

The molecular structure of this compound is characterized by a central CN₃ guanidine unit and a piperidine ring. The piperidine ring adopts a stable chair conformation.[1][2] The C1–N1 bond length of 1.3090 (17) Å indicates a significant double bond character, while the C1–N2 and C1–N3 bond lengths are characteristic of C–N single bonds.[1]

The crystal packing is dominated by strong N—H···N hydrogen bonds between neighboring molecules, which create an infinite two-dimensional network.[1] This hydrogen bonding scheme is a key feature of the supramolecular assembly of this compound in the solid state.

Experimental Protocols

The successful determination of the crystal structure of this compound relies on a systematic experimental approach, encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the title compound was achieved through a two-step process:

-

Preparation of 1-Piperidine-carboxamidinium sulfate: O-methylisourea sulfate is heated under reflux with two equivalents of piperidine. The methanol formed during the reaction is distilled off, leading to the precipitation of 1-piperidine-carboxamidinium sulfate in nearly quantitative yield.[1]

-

Formation of this compound: The sulfate salt is dissolved in water and treated with a solution of sodium hydroxide under ice cooling. After warming to room temperature, the aqueous phase is extracted with diethyl ether. The organic phase is then dried over sodium sulfate.[1] Evaporation of the solvent yields the title compound as a colorless solid.[1]

Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For this compound, colorless single crystals were obtained by storing a saturated acetonitrile solution at 0°C.[1]

General principles for growing X-ray quality crystals of organic compounds include:

-

Purity of the compound: The starting material should be of high purity.

-

Solvent selection: A solvent in which the compound is moderately soluble is often ideal.[4]

-

Slow evaporation: Allowing the solvent to evaporate slowly from a saturated or nearly saturated solution can yield good quality crystals.[4]

-

Controlled cooling: Slowly cooling a saturated solution can also promote the growth of single crystals.

-

Vapor diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent into the solution can induce crystallization.

Experimental Workflow

The overall process for the crystal structure analysis of this compound can be visualized as a sequential workflow.

Caption: Experimental workflow for the crystal structure analysis of this compound.

References

Spectroscopic Characterization of Piperidine-1-carboximidamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize Piperidine-1-carboximidamide, a key guanidine derivative. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount.[1][2] This document, authored from the perspective of a Senior Application Scientist, delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Conformation

This compound, with the chemical formula C₆H₁₃N₃, consists of a piperidine ring bonded to a carboximidamide (guanidine) group.[3][4] X-ray crystallography studies have confirmed that the piperidine ring adopts a stable chair conformation.[3][4] The guanidine moiety exhibits partial double bond character in the C=N bond (1.3090 Å) and single bond character in the C-N bonds (1.3640 Å and 1.3773 Å).[3][4] This delocalization of electrons in the CN₃ unit is a hallmark of guanidine derivatives and significantly influences their spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound reveals the distinct chemical environments of the protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Data of this compound in CD₃CN [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.60–1.64 | multiplet | 6H | -CH₂- (C3, C4, C5 of piperidine) |

| 3.38–3.42 | multiplet | 4H | -CH₂- (C2, C6 of piperidine) |

| 5.85 | singlet | 1H | -NH- |

| 6.19 | singlet | 2H | -NH₂ |

Interpretation:

-

The signals in the aliphatic region (1.60-1.64 and 3.38-3.42 ppm) are characteristic of the piperidine ring protons. The downfield shift of the protons at the C2 and C6 positions is due to their proximity to the electron-withdrawing guanidine group.

-

The broad singlets at 5.85 and 6.19 ppm are assigned to the NH and NH₂ protons of the guanidine group, respectively. Their broadness is often due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Acquisition & Processing: Similar to ¹H NMR.

¹³C NMR Spectral Data of this compound in CD₃CN [3]

| Chemical Shift (δ, ppm) | Assignment |

| 23.2 | -CH₂- (C4 of piperidine) |

| 24.7 | -CH₂- (C3, C5 of piperidine) |

| 46.5 | -CH₂- (C2, C6 of piperidine) |

| 157.4 | C=N (Guanidine carbon) |

Interpretation:

-

The three signals in the aliphatic region correspond to the three distinct carbon environments in the piperidine ring.

-

The most downfield signal at 157.4 ppm is characteristic of the guanidine carbon, which is significantly deshielded due to its bonding to three nitrogen atoms.[3]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition: Record the spectrum.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretching | -NH and -NH₂ |

| 3000-2800 | C-H stretching | Aliphatic (piperidine) |

| ~1650 | C=N stretching | Guanidine |

| ~1600 | N-H bending | -NH₂ |

| ~1450 | C-H bending | Aliphatic (piperidine) |

Interpretation:

-

The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary and secondary amines in the guanidine group.[1]

-

The strong absorption around 1650 cm⁻¹ is indicative of the C=N stretching vibration of the guanidine moiety.

-

The absorptions in the 3000-2800 cm⁻¹ and ~1450 cm⁻¹ regions correspond to the C-H stretching and bending vibrations of the piperidine ring, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.

-

Data Acquisition: Acquire the mass spectrum.

Expected Mass Spectrum of this compound

| m/z | Ion |

| 128.1182 | [M+H]⁺ |

Interpretation:

-

The molecular weight of this compound (C₆H₁₃N₃) is 127.19 g/mol .[3]

-

In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 128.1182.

-

High-resolution mass spectrometry can confirm the elemental composition of the molecule.

Caption: A simplified workflow for mass spectrometry analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the piperidine ring itself does not have a significant chromophore in the UV-Vis region, the guanidine group can exhibit absorption at shorter wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, water).

-

Instrument Setup:

-

Spectrometer: Dual-beam UV-Vis spectrophotometer.

-

Scan Range: 200-400 nm.

-

Blank: Use the solvent as a blank.

-

-

Data Acquisition: Record the absorbance spectrum.

Expected UV-Vis Spectrum:

-

This compound is expected to have a weak absorption band in the low UV region (around 200-220 nm) due to the n → σ* and π → π* transitions of the guanidine group. The lack of an extended conjugated system means no significant absorption in the visible region.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and mass spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a robust analytical workflow for the identification and quality control of this important guanidine derivative. The insights gained from these spectroscopic methods are crucial for its application in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperidine-1-carboximidamide chemical properties and reactivity

An In-depth Technical Guide on the Chemical Properties and Reactivity of Piperidine-1-carboximidamide

Abstract

This compound, a monosubstituted guanidine derivative, represents a significant synthon in the fields of medicinal chemistry and organic synthesis. The inherent basicity and nucleophilicity of the guanidine moiety, combined with the structural and pharmacokinetic advantages of the piperidine scaffold, make this molecule a versatile building block for the development of novel therapeutics and complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, intended for researchers, scientists, and professionals in drug development. The content herein is supported by established literature and provides practical, field-proven insights into its application.

Introduction

The guanidinium group is a prevalent structural motif in a vast number of biologically active compounds and pharmaceuticals.[1] Its ability to remain protonated under physiological conditions facilitates critical interactions with biological targets. This compound integrates this highly basic functional group with a piperidine ring, a common scaffold in drug discovery known to enhance desirable pharmacokinetic properties.[2] This guide will delve into the fundamental chemical characteristics of this compound, explore its synthetic pathways, and detail its reactivity, with a focus on applications in synthetic chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Structural and Physical Properties

Crystallographic studies reveal that the piperidine ring in this compound adopts a chair conformation.[3] The guanidine unit (CN₃) deviates from an ideal trigonal-planar geometry. The C=N double bond length is approximately 1.309 Å, while the C-N single bond lengths are around 1.364 Å and 1.377 Å.[3] In the crystalline state, molecules are interconnected by N—H⋯N hydrogen bonds, forming a two-dimensional network.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N₃ | [3] |

| Molecular Weight | 127.19 g/mol | [3] |

| Appearance | Colorless solid | [3] |

| pKa (Conjugate Acid) | ~12.5 (Estimated) | [1][4][5] |

| XLogP3 | 0.2 | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 1 | N/A |

| Topological Polar Surface Area | 53.1 Ų | N/A |

Solubility Profile:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, CD₃CN): δ = 1.60–1.64 (m, 6H, piperidine -CH₂), 3.38–3.42 (m, 4H, piperidine -CH₂ adjacent to N), 5.85 (s, 1H, -NH), 6.19 (s, 2H, -NH₂).[3]

-

¹³C NMR (125 MHz, CD₃CN): δ = 23.2 (piperidine -CH₂), 24.7 (piperidine -CH₂), 46.5 (piperidine -CH₂ adjacent to N), 157.4 (C=N).[3]

Infrared (IR) Spectroscopy:

An experimental IR spectrum for this compound is not available in the cited literature. However, the expected characteristic absorption bands would include:

-

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the -NH and -NH₂ groups.

-

C=N stretching: A strong absorption band around 1650-1680 cm⁻¹.

-

C-N stretching: Bands in the region of 1250-1350 cm⁻¹.

-

C-H stretching: Bands around 2850-2950 cm⁻¹ for the piperidine ring.

Mass Spectrometry (MS):

The expected electron ionization mass spectrum would show a molecular ion peak [M]⁺ at m/z = 127. The fragmentation pattern would likely involve the loss of ammonia (m/z = 110) or cleavage of the piperidine ring.

Synthesis of this compound

Several synthetic routes are available for the preparation of monosubstituted guanidines. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

From Piperidine and a Guanylating Agent

A common and direct method for the synthesis of this compound is the reaction of piperidine with a suitable guanylating agent.

This method involves the reaction of piperidine with a salt of O-methylisourea. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the O-methylisourea, with subsequent elimination of methanol.

Caption: Synthesis from O-Methylisourea Sulfate.

Experimental Protocol: Synthesis via O-Methylisourea Sulfate [3]

-

Step 1: Formation of the Guanidinium Salt:

-

In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine.

-

Heat the mixture to reflux. Methanol will be formed and can be distilled off.

-

Continue heating until the reaction is complete (monitor by TLC).

-

Upon completion, the 1-piperidinecarboxamidinium sulfate will precipitate. Collect the solid by filtration.

-

-

Step 2: Liberation of the Free Base:

-

Dissolve the 1-piperidinecarboxamidinium sulfate (e.g., 5.0 g, 14 mmol) in 50 mL of water in a flask and cool in an ice bath.

-

Slowly add a solution of sodium hydroxide (e.g., 1.2 g, 30 mmol) in 25 mL of water dropwise with stirring.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous phase with diethyl ether.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound as a colorless solid.

-

The reaction of an amine with cyanamide is a classical approach to guanidine synthesis.[7] This reaction can be performed with or without a catalyst.

Caption: Synthesis from Cyanamide.

Experimental Protocol: Synthesis via Cyanamide [7]

-

Step 1: Reaction of Piperidine Hydrochloride with Cyanamide:

-

In a round-bottom flask, combine piperidine hydrochloride (1.0 eq) and cyanamide (1.2-1.5 eq) in ethanol.

-

Heat the mixture to reflux for 6-10 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

The product, this compound hydrochloride, may crystallize upon cooling.

-

The solid can be collected by filtration, washed with cold ethanol or diethyl ether, and dried.

-

-

Step 2 (Optional): Neutralization to Free Base:

-

The hydrochloride salt can be converted to the free base using the procedure described in Method A, Step 2.

-

Chemical Reactivity

The reactivity of this compound is dominated by the guanidine functional group, which is both highly basic and nucleophilic.

Basicity and Salt Formation

Guanidines are among the strongest organic bases, with the pKa of their conjugate acids typically around 12.5.[1] This strong basicity is due to the resonance stabilization of the resulting guanidinium cation, where the positive charge is delocalized over all three nitrogen atoms.[4][5] Consequently, this compound readily reacts with acids to form stable salts.

Nucleophilicity: Alkylation and Acylation

The nitrogen atoms of the guanidine group are nucleophilic and can undergo alkylation and acylation reactions. The outcome of these reactions can be complex due to the presence of multiple reactive nitrogen atoms.

-

Alkylation: Reaction with alkyl halides can lead to mono- or poly-alkylated products. The regioselectivity of the reaction depends on the substitution pattern of the guanidine and the reaction conditions.[8]

-

Acylation: Acylation with acyl chlorides or anhydrides can occur on the guanidine nitrogens. This reaction is often used to introduce protecting groups or to modify the properties of the guanidine moiety.[8][9] In some cases, acylation can be a prerequisite for other transformations, such as further methylation.[10]

Cyclization Reactions for Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, most notably pyrimidines. The reaction with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for constructing the pyrimidine ring.[11]

Experimental Protocol: Synthesis of a 2-Amino-pyrimidine Derivative

-

Step 1: Condensation Reaction:

-

In a suitable solvent such as ethanol, dissolve this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq).

-

Add a catalytic amount of a base (e.g., sodium ethoxide).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

The reaction involves the initial condensation of the guanidine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the pyrimidine ring.

-

-

Step 2: Workup and Purification:

-

Once the reaction is complete, cool the mixture and neutralize with a mild acid if necessary.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Applications in Medicinal Chemistry

The combination of the piperidine scaffold and the guanidine functional group makes this compound and its derivatives attractive for drug discovery.

-

Piperidine Moiety: The piperidine ring is a key structural element in numerous FDA-approved drugs, where it often serves to improve solubility, metabolic stability, and receptor binding affinity.

-

Guanidine Functionality: The guanidinium group is a well-known pharmacophore that can engage in strong hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors.[1][12]

-

Bioactive Derivatives: Analogues such as piperidine carboxamides have been investigated as potent antagonists for targets like the TRPV1 receptor.[13] Furthermore, guanidine-containing compounds have shown a wide range of biological activities, including acting as histamine H3 receptor antagonists.[13]

Conclusion

This compound is a versatile and valuable chemical entity with a rich profile of chemical properties and reactivity. Its straightforward synthesis and the dual functionality of the piperidine and guanidine groups provide a robust platform for the development of complex molecules and pharmacologically active agents. This guide has outlined the core chemical principles, provided detailed experimental protocols, and highlighted the synthetic utility of this compound, offering a solid foundation for its application in research and drug development.

References

- 1. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Welcome to Chem Zipper.com......: Basicity of Guanidine : [chemzipper.com]

- 5. Basicity of Amidines and Guanidines [unacademy.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Guanidine N-methylation by BlsL Is Dependent on Acylation of Beta-amine Arginine in the Biosynthesis of Blasticidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel Guanidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine, a nitrogen-rich functional group, is a privileged scaffold in medicinal chemistry due to its ability to form strong interactions with biological targets.[1] Novel synthetic and natural guanidine compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral effects.[2] This technical guide provides a comprehensive overview of the core methodologies for screening the biological activity of novel guanidine compounds, presenting detailed experimental protocols, quantitative data from recent studies, and visual representations of key biological pathways and experimental workflows.

Data Presentation: Biological Activities of Novel Guanidine Compounds

The following tables summarize the in vitro biological activities of several recently developed novel guanidine compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Novel Guanidine Compounds

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 6f | U-937 (Leukemia) | MTT Assay | 1.6 ± 0.6 | [3] |

| HL-60 (Leukemia) | MTT Assay | 1.5 ± 0.3 | [4] | |

| MOLT-3 (Leukemia) | MTT Assay | 1.5 ± 0.2 | [4] | |

| NALM-6 (Leukemia) | MTT Assay | 4.5 ± 0.5 | [4] | |

| SK-MEL-1 (Melanoma) | MTT Assay | 3.5 ± 0.4 | [4] | |

| Compound 6i | U-937 (Leukemia) | MTT Assay | 1.8 ± 0.4 | [4] |

| ADS1017 | MDA-MB-231 (Breast) | Not Specified | 12.3 ± 1.1 | [5] |

| MCF-7 (Breast) | Not Specified | 15.8 ± 1.5 | [5] | |

| Crambescidin-816 | HepG2 (Liver) | Not Specified | < 0.5 | [6] |

| C-28 Guanidine Derivative 15c | Jurkat (Leukemia) | Not Specified | 5.38 ± 0.21 | [7] |

| N-hydroxyguanidine derivative (most active) | L1210 (Leukemia) | Not Specified | 7.80 | [2] |

Table 2: Antimicrobial Activity of Novel Guanidine Compounds

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Robenidine Analogue 1 | Staphylococcus aureus (MRSA) | 2 | [8] |

| Enterococcus faecium (VRE) | 2 | [8] | |

| Lipoguanidine 5g | Klebsiella pneumoniae | >128 | [9] |

| Acinetobacter baumannii | >128 | [9] | |

| Pseudomonas aeruginosa | >128 | [9] | |

| Escherichia coli | >128 | [9] | |

| Guanidine-functionalized Compound 5a | Staphylococcus aureus | 2.34 - 4.68 | [10] |

| Guanidine-core Compound 4 | Staphylococcus aureus | 128 | [11] |

| H-BDF | Pseudomonas aeruginosa | 4-16 | [12] |

| Staphylococcus aureus | 2-8 | [12] | |

| Aminoguanidine Derivative 5f | Staphylococcus aureus | 2-8 | [13] |

| Escherichia coli | 2-8 | [13] | |

| Staphylococcus epidermidis | 4 | [13] | |

| Bacillus subtilis | 2 | [13] | |

| Candida albicans | 4 | [13] | |

| S. aureus (MRSA) | 8 | [13] | |

| E. coli (MDR) | 4 | [13] |

Table 3: Antiviral Activity of Novel Guanidine Compounds

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 5d | Herpes Simplex Virus-1 (HSV-1) | Vero | 2.4 | [14] |

| Herpes Simplex Virus-2 (HSV-2) | Vero | 2.9 | [14] | |

| N-hydroxyguanidine derivative (most active) | Rous Sarcoma Virus | Chicken Embryo Fibroblasts | 2.76 | [2] |

| Arbidol Derivative 41A | Not Specified | Not Specified | 1.38 | [15] |

| Arbidol Derivative 42A | Not Specified | Not Specified | 0.82 | [15] |

| Arbidol Derivative 44A | Not Specified | Not Specified | 0.76 | [15] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used in the biological screening of novel guanidine compounds.

In Vitro Assays

1. Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Novel guanidine compounds

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the novel guanidine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

2. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Materials:

-

Novel guanidine compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

-

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the novel guanidine compounds in CAMHB directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

3. Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Materials:

-

Novel guanidine compounds

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Virus stock of known titer

-

Cell culture medium

-

Overlay medium (e.g., medium with low-melting-point agarose or carboxymethylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

-

-

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing serial dilutions of the novel guanidine compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value (the concentration of compound that reduces the number of plaques by 50%) is determined from a dose-response curve.

-

In Vivo Assays

1. Anticancer Activity: Tumor Xenograft Model

This model evaluates the in vivo efficacy of a compound against human tumors grown in immunocompromised mice.[16]

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Novel guanidine compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[16]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer the novel guanidine compound to the treatment group via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo anticancer efficacy.

-

2. Antimicrobial Activity: Murine Systemic Infection Model

This model assesses the in vivo efficacy of an antimicrobial compound in treating a systemic bacterial infection in mice.[17]

-

Materials:

-

Mice (e.g., BALB/c)

-

Pathogenic bacterial strain

-

Novel guanidine compound formulation for in vivo administration

-

-

Procedure:

-

Infection: Induce a systemic infection in mice by intraperitoneally injecting a lethal or sub-lethal dose of the bacterial pathogen.

-

Compound Administration: At a specified time post-infection, administer the novel guanidine compound to the treatment group. The control group receives the vehicle.

-

Monitoring: Monitor the mice for signs of illness and survival over a period of several days.

-

Bacterial Load Determination (Optional): At specific time points, a subset of mice from each group can be euthanized to determine the bacterial load in various organs (e.g., spleen, liver, blood) by plating homogenized tissue samples on agar plates.

-

Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups to evaluate the in vivo antimicrobial efficacy.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the screening of novel guanidine compounds.

1. Apoptosis Signaling Pathway Induced by Guanidine Compounds

Many guanidine derivatives exert their anticancer effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway.[3][18] This involves the regulation of Bcl-2 family proteins and the activation of caspases.[18][19]

Caption: Intrinsic apoptosis pathway activated by guanidine compounds.

2. Antimicrobial Mechanism: Bacterial Membrane Disruption

A primary mechanism of antimicrobial action for many guanidine compounds is the disruption of the bacterial cell membrane integrity.[10][20] The cationic guanidinium group interacts with the negatively charged components of the bacterial membrane, leading to its destabilization.

Caption: Mechanism of bacterial membrane disruption by guanidine compounds.

3. Experimental Workflow: Preclinical Drug Screening Cascade

The preclinical screening of novel compounds typically follows a hierarchical workflow, starting with high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models for the most promising candidates.[21][22]

References

- 1. BioKB - Relationship - guanidine - activates - apoptotic process [biokb.lcsb.uni.lu]

- 2. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marine guanidine alkaloids crambescidins inhibit tumor growth and activate intrinsic apoptotic signaling inducing tumor regression in a colorectal carcinoma zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Guanidine Compound against Multidrug-Resistant Cystic Fibrosis-Associated Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guanidine modifications enhance the anti‐herpes simplex virus activity of (E,E)‐4,6‐bis(styryl)‐pyrimidine derivatives in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 22. researchgate.net [researchgate.net]

The Predicted Mechanism of Action of Piperidine-1-carboximidamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboximidamide, a molecule incorporating both a piperidine ring and a guanidine group, stands as a compound of significant interest for therapeutic development. The guanidinium moiety is a well-established pharmacophore present in a diverse range of clinically approved drugs, suggesting a broad spectrum of potential biological activities. This guide provides a comprehensive prediction of the mechanism of action for this compound, leveraging in silico modeling techniques. We delineate a workflow for target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Furthermore, we furnish detailed experimental protocols for the validation of these computational predictions, encompassing enzyme inhibition assays, receptor binding studies, and antimicrobial susceptibility testing. All predictive data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a clear and logical understanding of the proposed scientific strategy.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules that can effectively and safely modulate biological pathways are of paramount importance. This compound is a compound that features two key structural motifs renowned for their roles in medicinal chemistry. The piperidine scaffold is a privileged structure, frequently found in approved pharmaceuticals, where it often contributes to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The guanidine group, with its positive charge at physiological pH, is known to interact with a variety of biological targets through hydrogen bonding and electrostatic interactions. This dual-functionality suggests that this compound could exhibit a range of pharmacological effects.

Given the absence of extensive experimental data for this specific molecule, this guide employs a predictive, in silico approach to hypothesize its mechanism of action. This computational strategy allows for a rapid and cost-effective initial assessment, paving the way for targeted experimental validation.

Predicted Biological Activities and Molecular Targets

Based on the known pharmacology of guanidine-containing and piperidine-based compounds, we predict that this compound is most likely to exhibit activity in the following areas:

-

Anticancer: The guanidine moiety is a feature of several anticancer agents that are known to interact with targets such as kinases and DNA. The piperidine ring can enhance binding to the active sites of these targets.

-

Antimicrobial: The cationic nature of the guanidinium group can lead to the disruption of bacterial cell membranes, a common mechanism for antimicrobial agents.

-

Modulation of Ion Channels and G-Protein Coupled Receptors (GPCRs): Guanidinium groups are known to interact with the pores of ion channels and the binding pockets of GPCRs.

To narrow down these possibilities, a systematic in silico approach is proposed.

In Silico Target Prediction and Molecular Docking Workflow

A computational workflow is essential for identifying the most probable biological targets of this compound and predicting its binding affinity.

In Silico Modeling of Piperidine Carboxamide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of piperidine carboxamide derivatives to various biological receptors. The piperidine carboxamide scaffold is a versatile structure that has been explored for its therapeutic potential across multiple disease areas, including oncology, pain management, and infectious diseases. This document summarizes key findings, presents quantitative data in a structured format, details common experimental protocols for in silico analysis, and visualizes relevant biological pathways and computational workflows.

Overview of Piperidine Carboxamide Targets

The piperidine carboxamide core structure has been identified as a privileged scaffold in drug discovery, demonstrating binding affinity to a range of important biological targets. In silico modeling has been instrumental in elucidating the structure-activity relationships (SAR) and guiding the optimization of these compounds. Key protein targets that have been extensively studied in the context of piperidine carboxamide binding include:

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in various cancers, particularly non-small-cell lung cancer. Piperidine carboxamides have been developed as potent ALK inhibitors.[1][2][3]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel implicated in pain sensation, making it a target for analgesic drug development.[4][5]

-

Sigma-1 Receptor (S1R): An intracellular chaperone protein involved in a variety of cellular functions and implicated in neurological disorders and cancer.[6][7]

-

C-C Chemokine Receptor Type 5 (CCR5): A G protein-coupled receptor that is used by HIV to enter host cells, making it a target for antiviral therapies.[8]

-

Plasmodium falciparum 20S Proteasome β5 subunit (Pf20Sβ5): An essential enzyme in the malaria parasite, representing a target for novel antimalarial agents.[9]

Quantitative Binding Data

The following tables summarize the binding affinities and inhibitory concentrations of representative piperidine carboxamide derivatives against their respective targets, as determined by various experimental and computational methods.

Table 1: Binding Affinity of Piperidine Carboxamides for Anaplastic Lymphoma Kinase (ALK)

| Compound | ALK IC50 (µM) | Computational Method(s) Used | Reference |

| Piperidine carboxamide 1 | 0.174 | X-ray cocrystal structure | [3] |

| Compound 25 | Not specified (most active) | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking | [10] |

| Lead Compound N55 | Not specified (high inhibitory activity) | 3D-QSAR (Topomer CoMFA), Molecular Docking, Molecular Dynamics | [2] |

Table 2: Binding Affinity of Piperidine Carboxamides for Sigma-1 Receptor (S1R)

| Compound | S1R Ki (nM) | S2R Ki (nM) | Computational Method(s) Used | Reference |

| Compound 1 | 3.2 | 106 | Molecular Docking, Molecular Dynamics | [6][7] |

| Haloperidol (Reference) | 2.5 | 4.3 | Molecular Docking, Molecular Dynamics | [6] |

| Compound 3 | 8.9 | 231 | Molecular Docking, Molecular Dynamics | [6] |

| Compound 5 | 434 | >10000 | Molecular Docking, Molecular Dynamics | [6] |

Table 3: Activity of Piperidine Carboxamides against P. falciparum and its Proteasome

| Compound | P. falciparum 3D7 EC50 (µM) | Pf20Sβ5 IC50 (µM) | Computational Method(s) Used | Reference |

| SW042 | 0.14 - 0.19 | >10 | Cryo-EM structure determination | [9] |

| SW584 | Not specified | 0.002 | Cryo-EM structure determination | [9] |

Experimental Protocols for In Silico Modeling

The following sections detail the typical computational methodologies employed in the study of piperidine carboxamide-receptor binding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a fundamental tool for virtual screening and for understanding the binding mode of a compound.

Typical Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor from a protein database (e.g., Protein Data Bank - PDB).[11]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Define the binding site, often based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the piperidine carboxamide derivative.

-

Assign partial charges and define rotatable bonds.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding scores.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.[2]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Typical Protocol:

-

System Setup:

-

Start with the best-docked pose of the piperidine carboxamide-receptor complex.

-

Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).[2]

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a force field (e.g., CHARMM36, AMBER) to describe the interatomic forces.[2][11]

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.[2]

-

-

Production Run:

-

Run the simulation for a specified period (e.g., 100 ns) to generate a trajectory of the system's atomic motions.[2]

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.[1]

-

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a series of compounds with their 3D physicochemical properties. These models are useful for predicting the activity of novel compounds and for identifying key structural features that influence activity.

Typical Protocol:

-

Dataset Preparation:

-

Compile a set of piperidine carboxamide derivatives with their experimentally determined biological activities (e.g., IC50 or Ki values).

-

Generate 3D structures for all compounds and align them based on a common scaffold.

-

-

Descriptor Calculation:

-

Place the aligned molecules in a 3D grid.

-

Use a probe atom or functional group to calculate steric and electrostatic fields at each grid point for each molecule. Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[10][12]

-

-

Model Building and Validation:

-

Use statistical methods, such as Partial Least Squares (PLS), to build a regression model that correlates the calculated fields (descriptors) with the biological activity.

-

Validate the model's predictive power using techniques like cross-validation (q²) and by predicting the activity of an external test set of compounds.[10]

-

-

Contour Map Analysis:

-

Visualize the results as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.[10]

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and computational workflows relevant to the in silico modeling of piperidine carboxamide receptor binding.

Caption: Simplified ALK signaling pathway and the inhibitory action of piperidine carboxamides.

References

- 1. Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 3. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mapping and fitting the peripheral benzodiazepine receptor binding site by carboxamide derivatives. Comparison of different approaches to quantitative ligand-receptor interaction modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemist's Guide to a Privileged Scaffold: A Review of Synthetic Routes for Substituted Guanidines

For Researchers, Scientists, and Drug Development Professionals

The guanidinium moiety, a nitrogenous functional group characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in medicinal chemistry and drug design. Its ability to exist in a protonated, delocalized cationic form under physiological conditions allows it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets. This unique characteristic has cemented its status as a "privileged scaffold," appearing in a vast array of natural products and clinically significant pharmaceuticals. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for the preparation of substituted guanidines, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted guanidines can be broadly categorized into two primary mechanistic classes: nucleophilic substitution on an appropriate electrophilic precursor and nucleophilic addition to a C=N double bond. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the starting materials, and the overall complexity of the target molecule.

Guanylation of Amines: The Workhorse of Guanidine Synthesis

The most prevalent and versatile approach to constructing the guanidine core is through the guanylation of a primary or secondary amine. This strategy relies on a diverse arsenal of guanylating agents, each with its own set of advantages and limitations in terms of reactivity, stability, and scope.

Common Guanylating Agents and Their Applications

| Guanylating Agent | Activating Agent/Catalyst | Typical Reaction Conditions | Advantages | Limitations |

| Cyanamide | Sc(OTf)₃ | Water, mild conditions | Atom economical, useful for water-soluble substrates | Can be difficult to handle, potential for side reactions |

| N,N'-Protected Thioureas | HgCl₂, EDCI, Burgess reagent, TCT, I₂/TBHP | Varies (e.g., PhMe, rt, 0.5-12 h for I₂/TBHP) | Stable precursors, allows for controlled substitution | Often requires an activating agent, which can be toxic (e.g., HgCl₂) |

| S-Methylisothioureas | - | Ammoniacal medium | Efficient for carboxymethylguanidines | |

| Carbodiimides | Ytterbium triflate, Lanthanide amides, Palladium salts | Solvent-free or various solvents, mild conditions | High activity, good for N,N',N''-trisubstituted guanidines | Can be prone to side reactions with certain nucleophiles |

| Pyrazole-1-carboxamidines | - | Mild conditions | Good for unprotected guanidines | |

| N,N'-di-Boc-N''-triflylguanidine | - | Anhydrous CH₂Cl₂, rt | Highly reactive, good for unreactive amines | Can be expensive |

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, TCT: Cyanuric Chloride, TBHP: tert-Butyl hydroperoxide, PhMe: Toluene, rt: room temperature, Sc(OTf)₃: Scandium(III) triflate.

The use of protecting groups, most notably the tert-butoxycarbonyl (Boc) group, is a critical strategy in guanidine synthesis.[1] Boc-protected guanylating agents allow for the controlled and sequential introduction of substituents, while also mitigating the high basicity of the guanidine moiety during subsequent synthetic transformations.[1]

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key guanylation reactions, offering a practical resource for laboratory implementation.

Protocol 1: Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea[2]

This method offers a mild and efficient route to N,N'-di-Boc-protected guanidines, avoiding the use of heavy metal activators.

Materials:

-

N,N′-di-Boc-thiourea

-

Amine substrate

-

Iodine (I₂)

-

70% aqueous tert-Butyl hydroperoxide (TBHP)

-

Toluene (PhMe)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Petroleum ether (PE) for chromatography

Procedure:

-

To a solution of N,N′-di-Boc-thiourea (0.24 mmol) in toluene (2 mL) at room temperature, add the amine (0.2 mmol), iodine (0.02 mmol), and 70% aqueous TBHP (0.3 mmol) sequentially.

-

Monitor the reaction by Thin Layer Chromatography (TLC), using ninhydrin to visualize the consumption of the amine.

-

Stir the solution at room temperature for 0.5-12 hours, until the amine is consumed.

-

Upon completion, add 50 mL of DCM to the reaction mixture.

-

Wash the organic phase with water (10 mL) and dry with sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (typically 1:9) to afford the desired N,N'-di-Boc-protected guanidine.

Quantitative Data for Selected Substrates: [2]

| Amine | Product | Yield (%) |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-N',N''-bis(tert-butoxycarbonyl)guanidine | 82 |

| o-Toluidine | N-(o-tolyl)-N',N''-bis(tert-butoxycarbonyl)guanidine | 85 |

| 4-Cyanoaniline | N-(4-cyanophenyl)-N',N''-bis(tert-butoxycarbonyl)guanidine | 97 |

| 2-Aminopyridine | N-(pyridin-2-yl)-N',N''-bis(tert-butoxycarbonyl)guanidine | 97 |

Protocol 2: Direct Guanidinylation of a Diamine using N,N´-di-Boc-N˝-triflylguanidine (Goodman's Reagent)[3]

This protocol is particularly useful for the early-stage introduction of a protected guanidine moiety in the synthesis of complex molecules.

Materials:

-

Butane-1,4-diamine

-

N,N´-di-Boc-N˝-triflylguanidine (Goodman's reagent)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

In a fume hood, dissolve butane-1,4-diamine (1.0 molar equivalent) in anhydrous CH₂Cl₂ in a round-bottomed flask equipped with a magnetic stir bar.

-

In a separate beaker, dissolve N,N´-di-Boc-N˝-triflylguanidine (1.0 molar equivalent) in anhydrous CH₂Cl₂.

-

Transfer the solution of Goodman's reagent to an addition funnel.

-

Slowly add the solution of Goodman's reagent to the stirred solution of the diamine at room temperature.

-

Stir the reaction mixture for 12 hours.

-

After 12 hours, pour the reaction mixture into a separatory funnel.

-

Wash the organic solution with two successive portions of saturated aqueous NaHCO₃.

-

Drain the lower organic layer into a clean Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the di-Boc-protected agmatine derivative.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for substituted guanidines.

Classification of Synthetic Routes

Caption: Classification of major synthetic routes to substituted guanidines.

Workflow for Boc-Protected Guanidine Synthesis

Caption: Step-wise workflow for the synthesis of guanidines using a protected thiourea.

Transition Metal-Catalyzed Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for the construction of C-N bonds, and this has been extended to the synthesis of guanidines.[3] Palladium-catalyzed reactions, in particular, have shown promise for the guanylation of amines and the synthesis of multisubstituted guanidines.[4] These methods often offer mild reaction conditions and broad substrate scope. For example, palladium-catalyzed cascade reactions of azides with isonitriles and amines can provide functionalized guanidines in excellent yields.[5]

Solid-Phase Synthesis of Guanidines

The principles of solid-phase organic synthesis have been successfully applied to the construction of guanidine libraries for high-throughput screening. This approach involves anchoring a suitable building block to a solid support and then carrying out the guanylation and subsequent modification steps. The development of novel, acid-labile linkers has been instrumental in advancing this methodology, allowing for the efficient cleavage of the final guanidine products from the resin in high purity.[3][6][7]

Conclusion

The synthesis of substituted guanidines is a mature yet continually evolving field of organic chemistry. The classical approach of amine guanylation remains the most widely used strategy, with a vast array of reagents and protocols available to the synthetic chemist. The advent of transition metal catalysis and the refinement of solid-phase synthesis techniques have further expanded the toolkit for accessing this privileged scaffold. This guide provides a foundational understanding of the core synthetic routes, equipping researchers with the knowledge to design and execute efficient and effective syntheses of novel guanidine-containing molecules for the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Isolation and X-ray characterization of palladium–N complexes in the guanylation of aromatic amines. Mechanistic implications [beilstein-journals.org]

- 5. Guanidine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Versatility of Piperidine-1-Carboximidamide: A Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. When functionalized to piperidine-1-carboximidamide and its broader carboxamide derivatives, this scaffold unlocks a vast chemical space with diverse therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and related structures, offering valuable insights for drug discovery and development.

Therapeutic Applications: A Scaffold of Broad Potential

The this compound core and its carboxamide analogues have been successfully employed in the development of potent and selective modulators for a range of biological targets. These include enzyme inhibitors, receptor antagonists, and antimicrobial agents, demonstrating the scaffold's remarkable versatility.

Antimalarial Agents: Targeting the Parasite's Proteasome

A significant breakthrough in antimalarial drug discovery has been the identification of piperidine carboxamides as potent and species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20Sβ5).[1][2] Unlike human proteasomes, the parasite's proteasome has unique structural features that can be exploited for selective targeting. Compounds such as SW042 have demonstrated sub-micromolar activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[3][4] These inhibitors bind to a novel, unexplored pocket at the interface of the β5, β6, and β3 subunits, distant from the catalytic threonine, which accounts for their high selectivity.[1][4]

Table 1: In Vitro Antimalarial Activity of Piperidine Carboxamide Derivatives

| Compound | P. falciparum 3D7 EC50 (µM) | P. falciparum Dd2 EC50 (µM) | Pf20Sβ5 IC50 (µM) | Human Proteasome Inhibition | Cytotoxicity (HepG2 cells) | Reference |

| SW042 | 0.14 - 0.19 | 0.14 - 0.19 | ~0.5 | No significant inhibition | No cytotoxicity observed | [2][3] |

| (S)-SW042 | ~0.15 | ~0.15 | ~0.4 | Not specified | Not specified | [2] |

| SW858 | ~0.05 | Not specified | Not specified | Not specified | Not specified | [2] |

| SW923 | ~0.03 | Not specified | Not specified | Not specified | Not specified | [2] |

| Epoxomicin* | 0.0068 | 0.0104 | Not specified | Potent | Not specified | [5] |

Note: Epoxomicin is a known proteasome inhibitor included for comparison.

Modulators of Transient Receptor Potential (TRP) Channels for Pain Management

Piperidine carboxamides have emerged as a promising class of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in pain pathways.[6][7] By blocking TRPV1, these compounds can effectively reduce pain perception. Furthermore, derivatives of this scaffold have been identified as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, another important target in pain and inflammation.[8][9] These modulators bind to a hydrophobic site at the interface of transmembrane segments, offering a novel mechanism for regulating channel activity.[9]

Table 2: Activity of Piperidine Carboxamides as TRPV1 Antagonists

| Compound | hTRPV1 Binding IC50 (nM) | Functional Activity IC50 (nM) | Reference |

| Benzoxazinone Amide Derivative | 65 | 5 | [7][10] |

Enzyme Inhibitors for Neurological Disorders

The piperidine carboxamide scaffold has been successfully utilized to develop inhibitors of key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[11][12] Inhibition of these enzymes increases the levels of endogenous cannabinoids, which has therapeutic potential for a variety of neurological and psychiatric disorders. Both selective and dual inhibitors have been developed from this chemical series.[11][13] Additionally, N-benzylpiperidine carboxamide derivatives have shown promise as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[14]

Table 3: FAAH and MAGL Inhibition by Piperidine Carboxamide Derivatives

| Compound | FAAH IC50 (nM) | MAGL IC50 (nM) | Selectivity | Reference |

| JZL195 (piperazine carbamate) | 2 | 4 | Dual | [13][15] |

| PF750 (piperidine carboxamide) | 16.2 | >10,000 | FAAH selective | [16] |

Serotonin 5-HT2C Receptor Positive Allosteric Modulators

In the realm of receptor modulation, 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[17][18] By potentiating the effect of the endogenous ligand serotonin, these PAMs offer a novel therapeutic strategy for conditions such as obesity and substance use disorders, where 5-HT2C receptor signaling is implicated.[14][18]

Table 4: Activity of 4-Phenylpiperidine-2-carboxamide Analogues as 5-HT2C PAMs

| Compound | 5-HT EC50 Fold Shift | % Max Response (vs. 5-HT) | Reference |

| Compound 12 (CTW0415) | 2.5 | 115 | [17][18] |

Key Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound-based compounds is crucial for rational drug design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]